![molecular formula C27H25NO2Sn B12555104 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine CAS No. 143190-17-4](/img/structure/B12555104.png)
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridine ring substituted with a tribenzylstannyl group and a carbonyl group
Vorbereitungsmethoden
The synthesis of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine-2-carboxylic acid with tribenzylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tribenzylstannyl group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The tribenzylstannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tribenzylstannyl group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst in certain organic reactions, such as the Stille coupling reaction, which is used to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine involves the interaction of the tribenzylstannyl group with various molecular targets. In catalytic reactions, the tribenzylstannyl group can facilitate the transfer of organic groups to a substrate, thereby promoting the formation of new chemical bonds. The pyridine ring can also participate in coordination with metal ions, enhancing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine can be compared with other organotin compounds, such as:
2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: This compound has a triphenylstannyl group instead of a tribenzylstannyl group, which can affect its reactivity and applications.
2-{[(Trimethylstannyl)oxy]carbonyl}pyridine: The presence of a trimethylstannyl group makes this compound less bulky and potentially more reactive in certain reactions.
2-{[(Tributylstannyl)oxy]carbonyl}pyridine: The tributylstannyl group provides different steric and electronic properties compared to the tribenzylstannyl group, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can be tailored for specific applications in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
143190-17-4 |
|---|---|
Molekularformel |
C27H25NO2Sn |
Molekulargewicht |
514.2 g/mol |
IUPAC-Name |
tribenzylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/3C7H7.C6H5NO2.Sn/c3*1-7-5-3-2-4-6-7;8-6(9)5-3-1-2-4-7-5;/h3*2-6H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
InChI-Schlüssel |
JNYUYEXWFRPYFG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
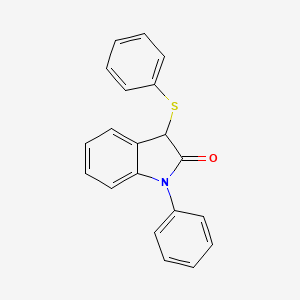

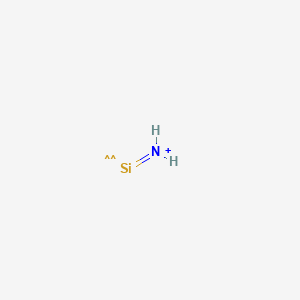
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
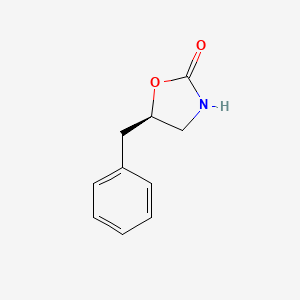
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
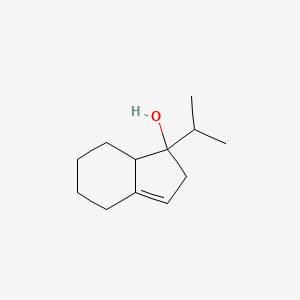
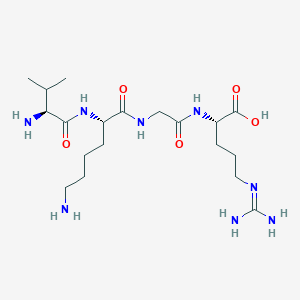
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)
